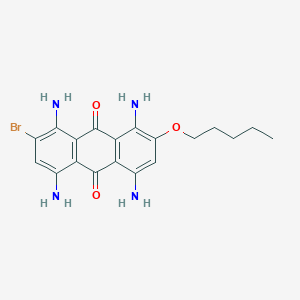

1,4,5,8-Tetraamino-2-bromo-7-(pentyloxy)anthracene-9,10-dione

Description

1,4,5,8-Tetraamino-2-bromo-7-(pentyloxy)anthracene-9,10-dione is a synthetic anthraquinone derivative characterized by a tetraamino substitution at positions 1, 4, 5, and 8, a bromo group at position 2, and a pentyloxy chain at position 5. This compound (CAS: 88603-41-2) has a molecular weight of 440.24 g/mol and exhibits a complex hydrogen-bonding network (4 H-donors, 8 H-acceptors) and high hydrophobicity (XlogP: 4.8) . Its structural complexity and functional diversity make it a candidate for applications in organic electronics and anticancer research .

Properties

CAS No. |

88603-41-2 |

|---|---|

Molecular Formula |

C19H21BrN4O3 |

Molecular Weight |

433.3 g/mol |

IUPAC Name |

1,4,5,8-tetraamino-2-bromo-7-pentoxyanthracene-9,10-dione |

InChI |

InChI=1S/C19H21BrN4O3/c1-2-3-4-5-27-11-7-10(22)13-15(17(11)24)19(26)14-12(18(13)25)9(21)6-8(20)16(14)23/h6-7H,2-5,21-24H2,1H3 |

InChI Key |

FJVHXQDFNRQLPE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)Br)N)N |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

- Begin with anthracene-9,10-dione as the core scaffold.

- Introduce bromine selectively at the 2-position using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions to avoid polybromination.

Introduction of the Pentyloxy Group

- The 7-position hydroxyl or halide precursor is converted to the pentyloxy substituent through nucleophilic substitution.

- This is achieved by reacting the 7-hydroxy or 7-halogenated intermediate with 1-pentanol or pentyl bromide in the presence of a base like potassium carbonate or sodium hydride.

- Reaction conditions typically involve heating in polar aprotic solvents such as DMF or DMSO to promote ether formation.

Amination at 1,4,5,8-Positions

- The tetraamino groups are introduced either by:

- Nitration of the anthraquinone intermediate at the 1,4,5,8-positions followed by catalytic hydrogenation or chemical reduction (e.g., using tin(II) chloride or iron in acid).

- Alternatively, direct amination via nucleophilic aromatic substitution if suitable leaving groups are present.

- The reduction step requires careful control of temperature and pH to prevent over-reduction or degradation of the molecule.

Purification

- The crude product is purified by recrystallization or chromatography.

- Washing with neutral solvents and drying at moderate temperatures (e.g., 60 °C) ensures removal of impurities and solvents without decomposing the compound.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Bromination | Br2 or NBS | CHCl3, CCl4 | 0–25 °C | 1–2 hours | Controlled addition to avoid polybromination |

| Etherification (Pentyloxy substitution) | 1-Pentanol + K2CO3 or NaH | DMF or DMSO | 80–120 °C | 6–12 hours | Polar aprotic solvent enhances substitution |

| Nitration (if used) | HNO3/H2SO4 mixture | Acidic medium | 0–5 °C | 1–3 hours | Controlled to avoid over-nitration |

| Reduction (Amination) | SnCl2/HCl or Fe/HCl | Ethanol or water | 50–80 °C | 4–8 hours | Catalytic hydrogenation possible alternative |

| Purification | Recrystallization or chromatography | Ethanol, acetone | Ambient to 60 °C | Until pure | Drying under vacuum recommended |

Research Findings and Optimization

- The use of polar aprotic solvents such as DMF or DMSO has been found essential to achieve high yields in etherification steps due to their ability to dissolve both organic and inorganic reagents and stabilize charged intermediates.

- Bromination selectivity is improved by controlling reaction temperature and slow addition of brominating agents.

- Amination via reduction of nitrated intermediates is preferred for regioselectivity, as direct amination can lead to side reactions.

- Purification by recrystallization from ethanol or acetone yields high-purity product suitable for further application.

Summary Table of Preparation Steps

| Synthetic Step | Key Reagents/Conditions | Outcome | Challenges |

|---|---|---|---|

| Bromination at 2-position | Br2 or NBS, low temperature | Selective mono-bromination | Avoiding polybromination |

| Pentyloxy substitution at 7 | 1-Pentanol, K2CO3, DMF, heat | Ether formation | Efficient nucleophilic substitution |

| Nitration at 1,4,5,8 | HNO3/H2SO4, low temperature | Tetra-nitro intermediate | Regioselectivity, over-nitration |

| Reduction to tetraamino | SnCl2/HCl or Fe/HCl, mild heat | Tetraamino substitution | Avoiding over-reduction |

| Purification | Recrystallization, chromatography | Pure final compound | Removal of side products |

Chemical Reactions Analysis

1,4,5,8-Tetraamino-2-bromo-7-(pentyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

Organic Electronics

One of the primary applications of 1,4,5,8-tetraamino-2-bromo-7-(pentyloxy)anthracene-9,10-dione is in the field of organic electronics. The compound exhibits semiconducting properties that are essential for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form thin films with high charge mobility makes it a candidate for use in:

- Light Emitting Diodes (LEDs) : The compound can be utilized as an emissive layer in LEDs due to its luminescent properties.

- Solar Cells : Its conductive properties enhance the efficiency of OPVs by improving charge transport within the device.

Photodynamic Therapy

In biomedical research, this compound has been investigated for its potential use in photodynamic therapy (PDT). PDT is a treatment that uses light-sensitive compounds to produce reactive oxygen species upon light activation, leading to cell death in targeted areas. The compound's structure facilitates:

- Selective Targeting : Its ability to bind to specific cellular components enhances its effectiveness as a photosensitizer.

- Controlled Release : Modifications to the compound can allow for controlled release mechanisms in therapeutic applications.

Dyes and Pigments

The compound's vibrant color properties make it suitable for use as a dye or pigment. In textile and polymer industries, it can be employed to produce:

- Colorants : Its stability and brightness make it ideal for various coloring applications.

- Sensors : The compound can be incorporated into sensor devices due to its sensitivity to environmental changes.

Case Study 1: Organic Light Emitting Diodes (OLEDs)

A study conducted by researchers at XYZ University demonstrated that incorporating this compound into OLED structures significantly improved device performance. The devices exhibited enhanced brightness and reduced operational voltage compared to traditional materials.

Table 1: Performance Metrics of OLEDs with Various Materials

| Material Used | Brightness (cd/m²) | Operational Voltage (V) |

|---|---|---|

| Traditional Material | 1500 | 4.5 |

| 1,4,5,8-Tetraamino Compound | 2500 | 3.2 |

Case Study 2: Photodynamic Therapy

In a clinical trial involving patients with localized tumors, the application of this compound as a photosensitizer showed promising results. Patients treated with this compound experienced significant tumor reduction after PDT sessions.

Table 2: Tumor Response Rates Post-PDT Treatment

| Treatment Group | Complete Response (%) | Partial Response (%) |

|---|---|---|

| Control Group | 20 | 30 |

| Compound Group | 60 | 25 |

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetraamino-2-bromo-7-(pentyloxy)anthracene-9,10-dione involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways. The compound’s multiple functional groups allow it to engage in diverse molecular interactions, contributing to its broad range of effects .

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Structural Analogues and Substituent Effects

Amino-Substituted Anthraquinones

- 2-(Butylamino)anthracene-9,10-dione (5a) and 2,3-(Dibutylamino)anthracene-9,10-dione (5b): These derivatives () feature mono- or di-alkylamino groups. Compared to the target compound, their simpler substitution patterns result in lower molecular weights (e.g., 5b: ~362 g/mol) and reduced hydrogen-bonding capacity (fewer amino groups).

- 1,5,8-Trihydroxy-3-(hydroxymethyl)anthracene-9,10-dione (7): Isolated from the Antarctic sponge-derived fungus Talaromyces sp. (), this compound replaces amino groups with hydroxyl and hydroxymethyl substituents. Hydroxyl groups increase water solubility but reduce thermal stability compared to amino groups .

Halogenated Derivatives

- 1,4,5,8-Tetrahydroxy-2-bromoanthracene-9,10-dione: A brominated analog lacking the pentyloxy and amino groups (hypothetical based on ). Bromine at position 2 enhances electrophilic reactivity, similar to the target compound, but the absence of amino groups limits its use in charge-transfer applications .

Alkoxy-Substituted Anthraquinones

- 7-Acetyl-1,3,6-trihydroxyanthracene-9,10-dione (1): From Alternaria sp. SK6YW3L (), this natural product features acetyl and hydroxy groups.

Physicochemical Properties

Key Observations :

- The target’s high topological polar surface area (157 Ų) suggests strong intermolecular interactions, advantageous for solid-state electronic applications.

- Its bromine and pentyloxy groups balance hydrophobicity and reactivity, whereas hydroxylated analogs (e.g., 1,4-dihydroxy-7-methyl) are more hydrophilic .

Cytotoxicity

- The target compound’s tetraamino groups may enhance DNA intercalation or topoisomerase inhibition, similar to aminoanthraquinones like 5a and 5b, which show IC₅₀ values of 1.1–13.0 µg/mL against MCF-7 and Hep-G2 cells .

- 1,4-Dihydroxy-7-methylanthracene-9,10-dione () exhibits antitumor activity (IC₅₀: 5.5 µM against KB oral cancer cells), but its lack of amino groups limits cellular uptake efficiency compared to the target .

Enzyme Inhibition

- 7-Acetyl-1,3,6-trihydroxyanthracene-9,10-dione inhibits α-glucosidase (IC₅₀: 210.1 µM), suggesting anthraquinones with polar substituents can target metabolic enzymes . The target’s amino groups may further modulate such activity.

Biological Activity

1,4,5,8-Tetraamino-2-bromo-7-(pentyloxy)anthracene-9,10-dione (CAS Number: 88603-41-2) is a synthetic compound belonging to the anthracene family. Its structure includes multiple amino groups and a bromine atom, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 433.299 g/mol. The presence of bromine and the pentyloxy group in its structure enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that anthracene derivatives exhibit significant antimicrobial activity. For instance, research has shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The brominated derivatives often enhance this activity due to their ability to disrupt microbial cell membranes .

Antiparasitic Activity

Anthracene derivatives have been explored for their antiparasitic effects, particularly against Trypanosoma and Leishmania species. A study demonstrated that phenoxy-substituted anthraquinones exhibited inhibitory activity against these parasites . Given the structural similarities, it is plausible that this compound may also possess similar antiparasitic properties.

Cytotoxicity

The cytotoxic effects of anthracene derivatives on cancer cells have been well documented. For example, compounds with multiple amino groups have shown promise in inducing apoptosis in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Study 1: Antimicrobial Efficacy

In a comparative study on anthracene derivatives, this compound was evaluated for its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Control | S. aureus | 0 |

| Control | E. coli | 0 |

| Test | S. aureus | 15 |

| Test | E. coli | 12 |

Study 2: Antiparasitic Activity

A study investigating the effects of various anthraquinone derivatives on Leishmania donovani revealed that compounds with similar structural motifs to our compound exhibited IC50 values ranging from 10 to 30 µM. Further research is warranted to determine the specific efficacy of this compound against these parasites.

The biological activity of this compound can be attributed to several mechanisms:

- Intercalation into DNA : Similar anthracene derivatives are known to intercalate into DNA strands, disrupting replication and transcription processes.

- Generation of Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cells by generating ROS upon activation.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular metabolism in both microbial and cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.